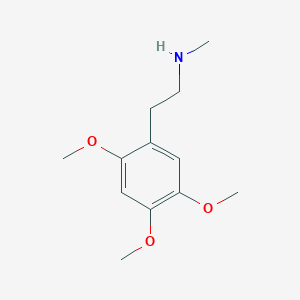
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with three methoxy groups at positions 2, 4, and 5, and an ethylamine chain with a methyl group attached to the nitrogen atom. This compound is known for its psychoactive properties and is related to other phenethylamines such as mescaline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields various reduced amine derivatives.
Substitution: Results in substituted phenethylamine derivatives.
Applications De Recherche Scientifique
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Limited industrial applications due to its psychoactive nature, but it can be used in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation.
Comparaison Avec Des Composés Similaires
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine is similar to other phenethylamines such as:
Mescaline: A naturally occurring psychedelic compound with similar structural features.
2,4,5-Trimethoxyphenethylamine: A positional isomer with different psychoactive properties.
2C-B: Another synthetic phenethylamine with distinct psychoactive effects.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and its potent psychoactive effects, which differentiate it from other phenethylamines.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-methyl-2-(2,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-13-6-5-9-7-11(15-3)12(16-4)8-10(9)14-2/h7-8,13H,5-6H2,1-4H3 |
Clé InChI |
RBBJCGHYYUVHKI-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC(=C(C=C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


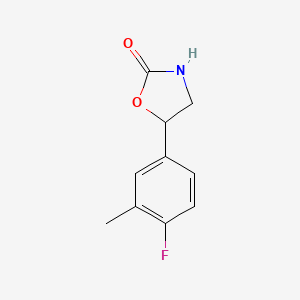
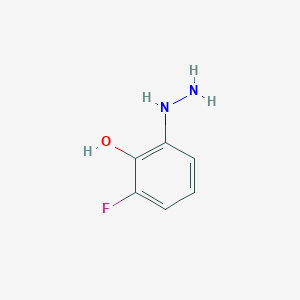
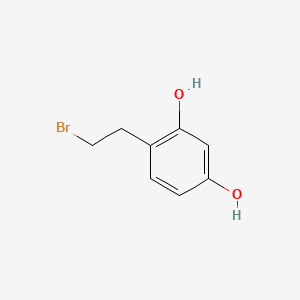

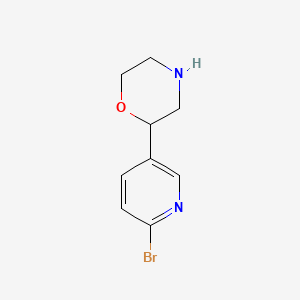
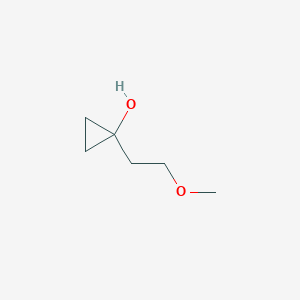
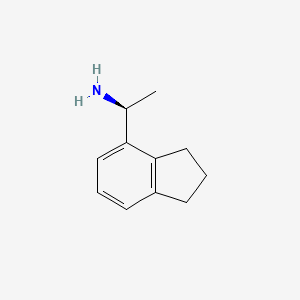
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
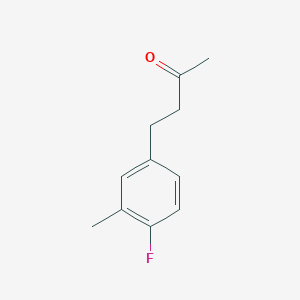
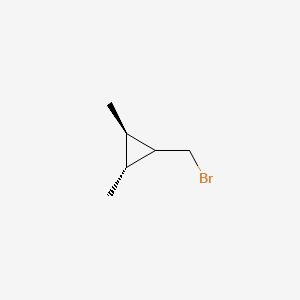
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)
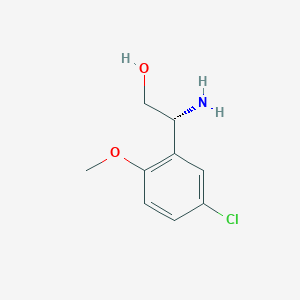
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)
![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)
